2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodiazole core substituted with a 3,4-dimethoxyphenylmethyl group and a methyl group at the nitrogen atom. Its molecular formula is C16H16N2O2, and it has a molecular weight of 268.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and o-phenylenediamine.
Condensation Reaction: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with o-phenylenediamine in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under reflux conditions to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Maintaining optimal temperature and reaction time to maximize yield.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Halogenated benzodiazole derivatives.
Scientific Research Applications
2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetonitrile: Another related compound with distinct chemical properties and applications.
Uniqueness
2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole core and a 3,4-dimethoxyphenylmethyl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19-14-7-5-4-6-13(14)18-17(19)11-12-8-9-15(20-2)16(10-12)21-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQMNTAFMMYGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.